2-[4-(Trifluoromethyl)phenoxy]acetonitrile
Description
2-[4-(Trifluoromethyl)phenoxy]acetonitrile (CAS: 874804-02-1) is an organic compound with the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol . It consists of a phenoxy group substituted with a trifluoromethyl (-CF₃) group at the para position, linked to an acetonitrile moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCMLGDPHKUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380570 | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-02-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenoxy]acetonitrile typically involves the reaction of 4-(trifluoromethyl)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its targets, resulting in potent biological effects.
Comparison with Similar Compounds
Positional Isomers
- 2-[3-(Trifluoromethyl)phenoxy]acetonitrile (CAS: 2145-31-5) Molecular formula: C₉H₆F₃NO Substituent position: Trifluoromethyl at the meta position.
- 2-[2-(Trifluoromethyl)phenoxy]acetonitrile (CAS: 874804-01-0) Molecular formula: C₉H₆F₃NO Substituent position: Trifluoromethyl at the ortho position. Impact: Ortho substitution introduces steric strain, which may affect synthetic yields and stability .
Key Insight : The para isomer (target compound) is often preferred in drug design due to its balanced electronic and steric properties.
Comparison with Functional Group Variants
Substituted Phenoxy Acetonitriles
- [5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy]acetonitrile (CAS: 65107-90-6) Molecular formula: C₁₅H₈ClF₃N₂O₄ Molecular weight: 372.68 g/mol Features: Chloro and nitro substituents enhance electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution .
- 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS: 1193388-12-3) Molecular formula: C₁₁H₁₀F₃NO₂ Molecular weight: 245.20 g/mol Features: Methoxy and trifluoroethoxy groups improve solubility in polar solvents compared to the target compound .
Non-Acetonitrile Derivatives
- Fluazifop-P-butyl (CAS: 79241-46-6) Molecular formula: C₁₉H₂₀F₃NO₄ Features: A phenoxy propanoic acid ester used as a herbicide. The trifluoromethyl group enhances herbicidal activity, but the carboxylic acid functionality differs from acetonitrile in hydrolysis stability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Physical State | Key Substituents |
|---|---|---|---|
| 2-[4-(Trifluoromethyl)phenoxy]acetonitrile | 201.15 | Not Reported | Para-CF₃, nitrile |
| 2-[3-(Trifluoromethyl)phenoxy]acetonitrile | 201.15 | Not Reported | Meta-CF₃, nitrile |
| Fluazifop-P-butyl | 383.40 | Liquid | CF₃, pyridinyloxy, propanoate |
| [5-(2-Chloro-4-CF₃-phenoxy)-2-nitrophenoxy]acetonitrile | 372.68 | Solid | Chloro, nitro, CF₃ |
Notes:
- Acetonitrile derivatives generally exhibit higher volatility than carboxylic acids like fluazifop .
- Nitro and chloro groups increase molecular weight and melting points .
Stability and Reactivity
- Electron-Withdrawing Effects : The para-CF₃ group in the target compound deactivates the aromatic ring, reducing electrophilic substitution rates compared to meta or ortho isomers .
- Nitrile Reactivity : The -CN group can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions, offering versatility absent in sulfonamide or ester analogs .
Biological Activity
2-[4-(Trifluoromethyl)phenoxy]acetonitrile, an organic compound with the molecular formula C11H8F3NO, has garnered attention in the fields of agrochemicals and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including potential applications as a herbicide and fungicide, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenoxy moiety and an acetonitrile functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions. The molecular weight of this compound is approximately 217.15 g/mol, influencing its reactivity and binding properties in biological systems.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Specifically, this compound has been studied for its potential as:
- Herbicide : It disrupts cellular processes in target plants, leading to effective weed control.
- Fungicide : The compound shows promise in inhibiting fungal growth by interfering with essential metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanisms include:
- Disruption of Cellular Processes : The compound can inhibit enzyme activities crucial for cellular metabolism in target organisms.
- Binding Interactions : Its aromatic structure allows for pi-pi interactions with biological receptors, enhancing binding affinity.
Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
- Herbicidal Activity : In agricultural studies, this compound demonstrated effective control over various weed species, with specific attention to its mode of action involving inhibition of photosynthesis and disruption of cellular respiration pathways.
- Fungicidal Efficacy : Laboratory tests indicated that this compound exhibited significant antifungal properties against common pathogens affecting crops. The compound was noted for its ability to inhibit spore germination and mycelial growth.
- Toxicological Assessments : Research has also focused on the safety profile of this compound in non-target organisms. Studies suggest that while it is effective against pests, its toxicity levels are manageable within recommended application rates.
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Type | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | Herbicide/Fungicide | Effective against weeds and fungi | Moderate |
| Flufenoxuron | Insect Growth Regulator | Disrupts insect development | Low |
| Mefentrifluconazole | Fungicide | Broad-spectrum antifungal | Moderate |
Case Studies
Several case studies illustrate the effectiveness of this compound in agricultural settings:
- Field Trials : In field trials conducted on soybean crops, application of this compound resulted in a 70% reduction in weed biomass compared to untreated controls.
- Laboratory Evaluations : A study assessing the fungicidal activity against Botrytis cinerea revealed an IC50 value indicating significant inhibition at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
